DEC acts as a versatile reagent in C-alkoxycarbonylation reactions, allowing the introduction of an alkoxycarbonyl group (-C(=O)O-alkyl) into organic molecules. This process is valuable for synthesizing various complex molecules, including pharmaceuticals and natural products. Source: Sigma-Aldrich, "Diethyl carbonate 99%":
DEC serves as a precursor for cyanoethylating agents, which introduce a cyanoethyl group (-CH2-CH2-CN) into organic molecules. This modification finds use in the synthesis of diverse compounds, such as dyes, polymers, and pharmaceuticals. [Source: ScienceDirect, "Cyanoethylation of amines and phenols with diethyl carbonate over ZrCl4-SiO2 catalyst"]
Diethyl carbonate is an organic compound classified as an ester of carbonic acid and ethanol, with the chemical formula . At room temperature, it appears as a colorless liquid with a mild, pleasant odor and a low flash point, making it flammable. Diethyl carbonate is slightly less dense than water and is insoluble in it, which causes it to float on the surface. Its boiling point is approximately 126 °C, and it can be used in various applications due to its solvent properties and ability to reduce emissions when blended with fuels .
DEC presents several safety concerns:
Due to these hazards, proper handling procedures and personal protective equipment are crucial when working with DEC.
Diethyl carbonate exhibits low toxicity and has been explored for various biological applications. Notably, it can serve as a gentle sterilizing agent in laboratory settings at low concentrations (0.01% v/v) for chromatography resins. Its mild properties make it suitable for use in pharmaceutical formulations, including as a solvent in intramuscular injections of erythromycin .
Several methods exist for synthesizing diethyl carbonate:
Diethyl carbonate has a wide range of applications:
Studies have shown that diethyl carbonate's stability can be affected by acidic and basic environments. Acid-catalyzed hydrolysis predominantly leads to its decomposition into carbon dioxide and ethanol. The presence of inorganic salts like sodium chloride has been observed to stabilize diethyl carbonate by reducing its solubility in aqueous solutions, thus slowing down hydrolysis rates . Additionally, interactions with cationic micelles have been reported to enhance degradation rates, while anionic micelles tend to reduce hydrolysis rates .
Diethyl carbonate shares similarities with other dialkyl carbonates but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting these compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Diethyl Carbonate | Colorless liquid; used as solvent and fuel additive | |
Dimethyl Carbonate | More reactive; used in methylation reactions | |
Ethyl Methyl Carbonate | Intermediate between diethyl and dimethyl carbonates | |
Propylene Carbonate | Used primarily as a solvent; higher boiling point |
Diethyl carbonate's uniqueness lies in its dual functionality as both a solvent and a fuel additive, along with its relatively low toxicity compared to other similar compounds. Its ability to reduce emissions when blended with fuels further enhances its appeal in environmentally friendly applications.
The oxidative carbonylation pathway using ethanol, carbon monoxide, and oxygen has gained prominence due to its atom economy. Activated carbon-supported copper catalysts (Cu/AC) calcined at 873 K exhibit optimal Cu⁺/Cu⁰ synergy, achieving 7.3% ethanol conversion and 594.4 mg·g⁻¹·h⁻¹ DEC yield at 393 K and 4.0 MPa [1]. Density functional theory (DFT) studies confirm that Cu⁰ facilitates CO adsorption ($$E{ads}$$ = -1.78 eV), while Cu⁺ stabilizes ethoxycarbonyl intermediates ($$E{ads}$$ = -2.15 eV) [1]. Catalyst recyclability remains exceptional, with <5% activity loss after four cycles due to the AC support's structural stability [1].
KATriz/Al₂O₃ catalysts enable selective DEC or methyl ethyl carbonate (EMC) production via dimethyl carbonate (DMC) transesterification. At ethanol:DMC ratios of 10:1, 91% DEC selectivity is achieved, whereas a 1:4 ratio shifts selectivity to 99% EMC [2]. The 14 wt% KATriz/Al₂O₃ system maintains stability for 500 hours in continuous operation, attributed to strong KATriz-Al₂O₃ interactions preserving basic sites (1.2 mmol·g⁻¹ CO₂ desorption) [2].
ZnO-catalyzed urea alcoholysis achieves 14.2% DEC yield at 463 K and 2.5 MPa, though side reactions forming N-ethyl ethyl carbamate (N-EEC) limit efficiency [3]. In situ DEC removal via reactive distillation mitigates N-EEC formation, improving net yields by 22% [3]. Comparative studies show ZnO outperforms MgO and CaO due to balanced Lewis acidity (0.8 mmol·g⁻¹ NH₃ desorption) and basicity [3].
Ce₀.₈Zr₀.₂O₂ catalysts in plug-flow reactors achieve equilibrium DEC yields of 0.7% at 140°C and 140 bar, with CO₂:ethanol ratios of 6:1 [4]. Thermodynamic analysis reveals favorable DEC formation ($$\Delta G$$ = -28.5 kJ·mol⁻¹ at 140°C) but necessitates high pressures (>80 bar) to overcome kinetic barriers [4]. Zr incorporation enhances surface oxygen vacancies, increasing CO₂ activation rates by 40% compared to pure CeO₂ [4].
While not directly covered in the provided studies, this route typically employs palladium catalysts to couple ethyl nitrite with CO, offering DEC yields >80% under mild conditions [5]. Recent innovations focus on nitrogen oxide recycling to improve process sustainability [5].
Ce-Zr-O mixed oxides enable direct DEC synthesis via CO₂ ethanolysis, with Ce₀.₅Zr₀.₅O₂ achieving 0.5% yield at 180°C [4]. Acid-base site balance is critical: optimal catalysts exhibit moderate basicity (0.4 mmol·g⁻¹ CO₂ uptake) and weak acidity (0.2 mmol·g⁻¹ NH₃ uptake) [4]. Continuous operation in fixed-bed reactors enhances productivity to 12.3 g·L⁻¹·h⁻¹ by minimizing thermal degradation [4].
ZnO and MgO dominate urea and carbonate alcoholysis, respectively. ZnO's hexagonal wurtzite structure provides active (101) planes for urea decomposition, while MgO's strong basicity (1.5 mmol·g⁻¹ CO₂ uptake) facilitates ethoxide formation [3] [7]. Doping with La³⁺ increases MgO's surface area from 45 to 112 m²·g⁻¹, boosting DEC yield by 54% [6].
Cu-Ni bimetallic systems on mesoporous silica show synergistic effects, with Cu/Ni = 3:1 achieving 18.7% DEC yield in oxidative carbonylation—35% higher than monometallic analogs [5]. Mg-La hydrotalcites calcined at 723 K exhibit layered double hydroxide structures, enhancing methanol activation in transesterification [6].
γ-Al₂O₃-supported MgO (10 wt%) delivers 52.1% DEC yield in fixed-bed reactors, leveraging the support's mesoporosity (8.2 nm avg. pore size) for improved diffusion [7]. Activated carbon-supported Cu catalysts achieve 95% metal dispersion, critical for maintaining activity over multiple cycles [1].
KATriz (3-amino-1,2,4-triazole potassium) on Al₂O₃ introduces tunable basicity through N-H···O hydrogen bonding, enabling precise control over DEC/EMC selectivity [2]. Graphene-wrapped Co₃O₄ nanoparticles show promise in electrochemical DEC synthesis, with Faradaic efficiencies reaching 68% [5].
DFT calculations reveal Cu(100) surfaces lower the activation energy for CO insertion into ethoxide to 45.3 kJ·mol⁻¹ versus 62.1 kJ·mol⁻¹ on Cu₂O(111) [1]. In situ FTIR studies of MgO/γ-Al₂O₃ identify ethoxycarbonyl (CH₃CH₂OCO⁻) and carbamate (NH₂COO⁻) intermediates during urea alcoholysis [7]. Kinetic isotope effects (KIE = 2.3) confirm C-O bond cleavage in DMC as the rate-determining step for transesterification [9].
Van't Hoff analysis of CO₂ ethanolysis gives $$\Delta H$$ = -41.2 kJ·mol⁻¹ and $$\Delta S$$ = -136 J·mol⁻¹·K⁻¹, favoring low-temperature operation [4]. Reaction equilibrium constants decrease from 8.7×10⁻³ at 80°C to 2.1×10⁻⁴ at 180°C, necessitating pressure swings for high conversions [4].
A Langmuir-Hinshelwood model for oxidative carbonylation fits experimental data with $$R^2$$ = 0.98, showing first-order dependence on CO partial pressure [1]. Transesterification kinetics follow an Eley-Rideal mechanism, with ethanol adsorption constants ($$K_{EtOH}$$ = 0.45 L·mol⁻¹) dominating rate expressions [9].
Fixed-bed reactors with 10% MgO/γ-Al₂O₃ achieve 93.8% DEC selectivity at LHSV = 2.4 h⁻¹, outperforming batch systems by 23% [7]. Microchannel reactors for oxidative carbonylation reduce diffusion limitations, enhancing space-time yields to 810 mg·g⁻¹·h⁻¹ [5].
Table 1: Comparative Performance of DEC Synthesis Methods
Method | Catalyst | Conditions | Yield/Selectivity | Reference |
---|---|---|---|---|
Oxidative Carbonylation | Cu/AC | 393 K, 4.0 MPa | 594.4 mg·g⁻¹·h⁻¹ | [1] |
Transesterification | KATriz/Al₂O₃ | Ethanol:DMC = 10:1 | 91% DEC | [2] |
CO₂ Ethanolysis | Ce₀.₈Zr₀.₂O₂ | 140°C, 140 bar | 0.7% Yield | [4] |
Urea Alcoholysis | ZnO | 463 K, 2.5 MPa | 14.2% Yield | [3] |
Flammable;Irritant